molecular formula C10H15N3O4S B2505082 tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate CAS No. 1017782-68-1

tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate

Cat. No. B2505082
CAS RN: 1017782-68-1
M. Wt: 273.31
InChI Key: SDUFRIROQZPSKB-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate is a chemical entity that can be associated with a variety of organic reactions and has potential applications in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactivity are discussed, which can give insights into the chemistry of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves the use of tert-butyl N-hydroxycarbamate with aldehydes, sodium benzenesulfinate, and formic acid to prepare tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, forming substituted sulfonyl pyrroles . A practical one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide from chlorosulfonyl isocyanate via N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt has also been described, highlighting the versatility of tert-butyl carbamate derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, as indicated by the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which crystallizes in the triclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonds . The strong interaction between the sulfonyl group and the thiadiazole ring in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate suggests that similar interactions may be present in tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are involved in various chemical reactions. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate undergoes reactions with maleic anhydride to form a Diels-Alder endo-adduct, and further chemical transformations include reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of functional groups . These transformations demonstrate the reactivity of tert-butyl carbamate derivatives and suggest that tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate could undergo similar reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate are not directly reported in the provided papers, the properties of related compounds can be inferred. Tert-butyl carbamate derivatives are generally stable under a variety of conditions and can be used as intermediates in organic synthesis. The solubility, melting points, and boiling points of these compounds would depend on their specific functional groups and molecular interactions .

Scientific Research Applications

1. Lithiation and Electrophile Reactions

Research by Smith et al. (2013) has shown that lithiation of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate can occur on the nitrogen and ring, leading to various substituted derivatives. These reactions with electrophiles produce high yields, demonstrating the compound's potential in chemical synthesis.

2. Photocatalysis in Chromone Synthesis

Wang et al. (2022) report the use of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate in photocatalyzed amination, particularly in the synthesis of 3-aminochromones. This application emphasizes its role in facilitating new pathways for assembling complex organic molecules under mild conditions. See more.

3. Synthesis of 3-Arylated Compounds

Jeremy P. Scott (2006) highlights its use in the preparation of 3-arylated imidazo[4,5-b]pyridin-2-ones, utilizing palladium-catalyzed amination. This application underscores its versatility in creating specific substituted chemical structures. Read more.

4. Synthesis of N-Substituted Sulfamates

Research by Rogers et al. (2008) presents a one-pot method for forming N-substituted sulfamates using tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate. This process is significant for the synthesis of various organic compounds, particularly in pharmaceutical contexts. Learn more.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(pyridin-3-ylsulfamoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-5-4-6-11-7-8/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUFRIROQZPSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate

Synthesis routes and methods

Procedure details

tert-Butanol (2.0 mL, 21.1 mmol) was added to a solution of chlorosulfonyl- isocyanate (1.8 mL, 21.1 mmol) in CH2Cl2 (40 mL). The reaction mixture was stirred at ambient temperature for 0.5 hours and then treated with a solution of 3-aminopyridine (2.00 g, 21.1 mmol) and triethylamine (4.4 mL, 31.6 mmol) in CH2Cl2 (20 mL) via canula. The reaction mixture was stirred at ambient temperature for an additional 1.5 hours and then filtered through a 0.25 inch silica gel plug. The solvent was removed under reduced pressure and the residue was purified by flash chromatography on silica gel (elution with EtOAc) to provide 1.17 g of the title compound as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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